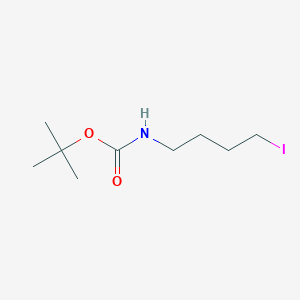

tert-Butyl (4-iodobutyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(4-iodobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMOGHNVYHTFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701756 | |

| Record name | tert-Butyl (4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262278-40-0 | |

| Record name | tert-Butyl (4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl 4-iodobutylcarbamate typically begins with tert-butyl carbamate and 4-iodobutyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for tert-butyl 4-iodobutylcarbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Nucleophilic Substitution: The iodine atom in tert-butyl 4-iodobutylcarbamate is a good leaving group, making it suitable for nucleophilic substitution reactions.

Deprotection: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or acetonitrile (CH3CN) are commonly used.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often employed for the deprotection of the tert-butyl carbamate group.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Deprotection: The major product is the free amine, 4-aminobutylcarbamate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-iodobutylcarbamate has been explored for its potential in drug development, particularly as a precursor in synthesizing biologically active compounds. Its structure allows for easy modification, making it a versatile building block for creating various pharmaceuticals.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of tert-butyl 4-iodobutylcarbamate can be synthesized to yield compounds with antiviral properties. For instance, modifications to the carbamate moiety have been shown to enhance the efficacy of certain antiviral agents against viral infections.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. It is often used in the synthesis of amines and other nitrogen-containing compounds.

Application in Cross-Coupling Reactions

Tert-butyl 4-iodobutylcarbamate can participate in cross-coupling reactions, such as Suzuki or Stille reactions, which are essential for constructing complex organic molecules. These reactions leverage the iodine atom's ability to undergo nucleophilic substitution, facilitating the formation of new carbon-carbon bonds.

Potential Applications in Material Science

Due to its unique chemical properties, tert-butyl 4-iodobutylcarbamate may also find applications in material science, particularly in the development of polymers and coatings.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for synthesizing antiviral agents and other pharmaceuticals |

| Organic Synthesis | Reagent for forming carbon-nitrogen bonds; utilized in cross-coupling reactions |

| Material Science | Potential use in developing advanced polymers and protective coatings |

Wirkmechanismus

Molecular Targets and Pathways:

Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain and form new bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl 4-iodobutylcarbamate (hypothetical) with structurally analogous tert-butyl carbamate derivatives, based on the evidence provided.

Table 1: Structural and Functional Comparisons

Key Findings

Reactivity Trends: Iodine vs. Halogens (Cl, Br): Iodine’s larger atomic radius and weaker bond strength (C-I vs. C-Cl/Br) enhance its utility in nucleophilic substitutions (e.g., SN2 reactions) compared to chloro or bromo analogs . Electron-Withdrawing Groups: Nitro (NO₂) and cyano (CN) substituents (e.g., in and ) increase electrophilicity, directing reactions to specific positions on aromatic rings.

Applications :

Biologische Aktivität

Tert-butyl 4-iodobutylcarbamate (TBIBC) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms, effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Tert-butyl 4-iodobutylcarbamate is characterized by the following chemical formula:

- Molecular Formula : CHINO

- Molecular Weight : 251.25 g/mol

The structure includes a tert-butyl group, which is known for its steric hindrance and influence on the pharmacokinetic properties of compounds.

The biological activity of TBIBC can be attributed to its interaction with various biological targets. The presence of the iodobutyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antioxidant, and cytotoxic properties.

In Vitro Studies

In vitro studies have demonstrated that TBIBC exhibits significant anti-inflammatory activity. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . The compound's efficacy was evaluated at varying concentrations, revealing a dose-dependent response.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of TBIBC and related compounds:

Case Studies

Several case studies highlight the pharmacological potential of TBIBC:

- Anti-inflammatory Study : A study investigated the anti-inflammatory effects of TBIBC in RAW264.7 cells. The results indicated that TBIBC significantly reduced the expression of cyclooxygenase-2 (Cox2) and TNF-α genes upon LPS stimulation, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : In another study, TBIBC was tested for cytotoxic effects against various cancer cell lines, including HeLa cells. The compound demonstrated an IC of 10 µg/mL, indicating substantial cytotoxicity that could be leveraged for therapeutic applications in oncology .

- Metabolic Stability Analysis : Research on metabolic stability revealed that TBIBC exhibits improved metabolic profiles compared to other tert-butyl-containing compounds. This suggests a promising pharmacokinetic advantage for drug development .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-iodobutylcarbamate?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to a 4-aminobutanol intermediate, followed by iodination. A common approach includes:

- Step 1: Reacting 4-aminobutanol with di-tert-butyl dicarbonate (Boc2O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form tert-butyl 4-hydroxybutylcarbamate.

- Step 2: Iodination via substitution, using reagents like triphenylphosphine (PPh3), iodine (I2), and imidazole in anhydrous conditions. Critical parameters include maintaining inert atmospheres (N2 or Ar) to prevent moisture ingress and controlling reaction temperatures (0–25°C) to avoid side reactions .

Q. How is tert-butyl 4-iodobutylcarbamate characterized spectroscopically?

Key techniques include:

- <sup>1</sup>H NMR: Peaks for tert-butyl (δ ~1.4 ppm, singlet), carbamate NH (δ ~5-6 ppm, broad), and iodobutyl chain (δ ~3.1–3.3 ppm for CH2I).

- <sup>13</sup>C NMR: Signals for carbonyl (C=O, δ ~155 ppm), tert-butyl carbons (δ ~28–30 ppm), and C-I (δ ~5–10 ppm).

- IR: Stretches for N-H (~3350 cm<sup>-1</sup>), C=O (~1700 cm<sup>-1</sup>), and C-I (~500 cm<sup>-1</sup>).

- Mass Spectrometry (MS): Molecular ion [M+H]<sup>+</sup> confirms molecular weight. Low-temperature NMR (as in ) may resolve conformational dynamics .

Q. What purification methods are effective for tert-butyl 4-iodobutylcarbamate?

- Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate iodinated products from unreacted precursors.

- Recrystallization: Ethanol/water mixtures are effective for removing polar impurities.

- Crystallization-Driven Purification: As demonstrated in , axial/equatorial tert-butyl conformers can be isolated via low-temperature crystallization .

Advanced Research Questions

Q. How can the iodination step be optimized to minimize side reactions like elimination or over-iodination?

- Solvent Choice: Use non-polar solvents (e.g., DCM) to stabilize the intermediate carbocation and reduce nucleophilic competition.

- Reagent Stoichiometry: Limit iodine equivalents (1.1–1.5 eq) to prevent di-iodination.

- Temperature Control: Perform reactions at 0°C to slow down elimination pathways.

- Additives: Include base (e.g., NaHCO3) to neutralize HI byproducts, reducing acid-catalyzed decomposition .

Q. What are the stability challenges for tert-butyl 4-iodobutylcarbamate under varying storage conditions?

- Light Sensitivity: The C-I bond is prone to photolytic cleavage; store in amber vials at –20°C.

- Moisture Sensitivity: Hydrolysis of the carbamate group occurs in humid environments; use desiccants (e.g., silica gel) in storage containers.

- Thermal Stability: Decomposes above 40°C, releasing CO2 and forming tert-butylamine byproducts. Stability under inert atmospheres (N2) is superior to ambient conditions .

Q. How can contradictions in reported reactivity of tert-butyl carbamates in cross-coupling reactions be resolved?

- Mechanistic Studies: Use DFT calculations (as in ) to model the steric effects of the tert-butyl group on transition states. Explicit solvent modeling (e.g., THF or DMF) is critical for accuracy.

- Experimental Validation: Compare Pd-catalyzed (e.g., Suzuki-Miyaura) vs. Cu-mediated (e.g., Ullmann) couplings under controlled conditions (temperature, ligand, base). Contradictions often arise from ligand steric bulk or solvent polarity mismatches .

Q. What strategies mitigate handling risks associated with the iodide moiety in tert-butyl 4-iodobutylcarbamate?

- Ventilation: Use fume hoods to prevent inhalation of volatile iodine byproducts.

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid skin/eye contact.

- Waste Disposal: Collect iodide-containing waste separately for treatment with reducing agents (e.g., Na2S2O3) to neutralize I2.

Q. What role does the tert-butyl group play in stabilizing the carbamate during synthetic steps?

The tert-butyl group acts as a steric shield, preventing nucleophilic attack on the carbamate carbonyl. Its electron-donating nature also stabilizes the carbamate via hyperconjugation. Conformational analysis (e.g., axial vs. equatorial tert-butyl positioning in cyclic intermediates) impacts reactivity, as shown in low-temperature NMR studies .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for tert-butyl 4-iodobutylcarbamate synthesis?

Discrepancies often stem from:

- Purity of Starting Materials: Trace moisture in 4-aminobutanol reduces Boc protection efficiency.

- Iodination Reagent Quality: Aged iodine or impure PPh3 leads to incomplete substitution.

- Workup Differences: Inadequate quenching of HI (e.g., incomplete base washing) causes acid-mediated decomposition during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.